molecular formula C16H19ClN2O4 B11832462 tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate

tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B11832462
M. Wt: 338.78 g/mol
InChI Key: FAICEXUOYOPYRE-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-1’-carboxylate: is a complex organic compound known for its unique spiro structure, which consists of a benzoxazine ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding. It can be used in assays to screen for biological activity against various targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

  • tert-Butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-1’-carboxylate
  • tert-Butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-1’-carboxylate

Uniqueness: The uniqueness of tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-1’-carboxylate lies in its spiro structure, which provides distinct chemical and biological properties compared to other similar compounds. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C16H19ClN2O4

Molecular Weight

338.78 g/mol

IUPAC Name

tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19ClN2O4/c1-15(2,3)23-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(20)22-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,20)

InChI Key

FAICEXUOYOPYRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)Cl)NC(=O)O2

Origin of Product

United States

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